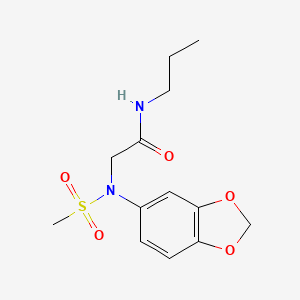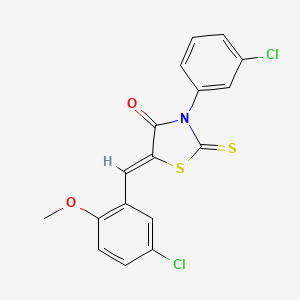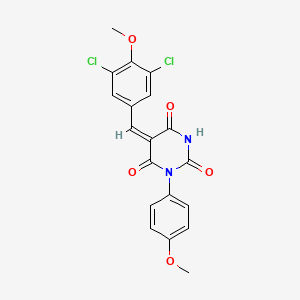
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide, also known as MDMA or ecstasy, is a synthetic compound that has been widely used as a recreational drug. However, recent research has shown that MDMA has potential therapeutic benefits in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. In
Mecanismo De Acción
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide acts on several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. The drug stimulates the release of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. The increase in serotonin levels is thought to be responsible for the emotional effects of this compound, including feelings of euphoria, empathy, and openness. This compound also increases the release of dopamine and norepinephrine, which are associated with pleasure and arousal.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. The drug increases heart rate, blood pressure, and body temperature, which can lead to dehydration and overheating. This compound also causes the release of vasopressin, a hormone that regulates water balance in the body. The increase in vasopressin levels can lead to hyponatremia, a condition in which the blood becomes too diluted. Long-term use of this compound can lead to neurotoxicity, which can cause cognitive impairment and other neurological problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide has several advantages and limitations for lab experiments. The drug is relatively easy to synthesize and can be administered in a controlled setting. This compound-assisted therapy has shown promising results in the treatment of PTSD and other mental health conditions. However, the use of this compound in lab experiments is limited by ethical considerations and legal restrictions. The drug is classified as a Schedule I substance in the United States, which makes it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide research. One area of focus is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of this compound-assisted therapy for other mental health conditions, such as depression and addiction. Additionally, researchers are investigating the potential long-term effects of this compound use and ways to mitigate the risk of neurotoxicity. Overall, the future of this compound research looks promising, with the potential for new treatments and therapies that can improve the lives of people suffering from mental health conditions.
Métodos De Síntesis
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide is synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to this compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-propylglycinamide has been the subject of extensive research in recent years, particularly in the field of psychotherapy. Studies have shown that this compound can be effective in treating PTSD, anxiety, and depression. This compound-assisted therapy involves administering a single dose of this compound in a controlled setting, followed by psychotherapy sessions. The drug is thought to enhance the therapeutic process by reducing fear and anxiety, increasing empathy and trust, and promoting emotional openness.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-6-14-13(16)8-15(21(2,17)18)10-4-5-11-12(7-10)20-9-19-11/h4-5,7H,3,6,8-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNPQAFPOCOKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN(C1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
acetate](/img/structure/B4931488.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)

![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)
